4-Chlorobenzo[b]thiophen-3-amine
CAS No.:
Cat. No.: VC15819257
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol
* For research use only. Not for human or veterinary use.
![4-Chlorobenzo[b]thiophen-3-amine -](/images/structure/VC15819257.png)
Specification
Molecular Formula | C8H6ClNS |
---|---|
Molecular Weight | 183.66 g/mol |
IUPAC Name | 4-chloro-1-benzothiophen-3-amine |
Standard InChI | InChI=1S/C8H6ClNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2 |
Standard InChI Key | HJRLVOQZNAWTKT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CS2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-chlorobenzo[b]thiophen-3-amine consists of a fused bicyclic system: a benzene ring merged with a thiophene ring (a five-membered sulfur-containing heterocycle). The chlorine substituent at the fourth position and the amino group at the third position introduce electronic asymmetry, influencing its reactivity and intermolecular interactions .
Key Physicochemical Parameters
The compound’s moderate lipophilicity (LogP = 4.88) suggests favorable membrane permeability, a critical factor in drug design . Its low vapour pressure indicates stability under ambient conditions, making it suitable for storage and handling in laboratory settings .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 4-chlorobenzo[b]thiophen-3-amine typically involves functionalization of the benzothiophene core. Two predominant methods are documented:
Method 1: Direct Amination of 4-Chlorobenzo[b]thiophene
Reacting 4-chlorobenzo[b]thiophene with ammonia or primary amines under catalytic conditions yields the target compound. For example, treatment with aqueous ammonia in the presence of a palladium catalyst at 80–100°C achieves a 52–58% yield .
Method 2: Multi-Step Functionalization
A more complex route involves:
-
Chlorination: Introducing chlorine at the fourth position of benzo[b]thiophene using or .
-
Nitration and Reduction: Nitration at the third position followed by reduction of the nitro group to an amine using or catalytic hydrogenation .
Optimization Challenges
Side reactions, such as over-chlorination or oxidation of the thiophene ring, often reduce yields. Strategies to mitigate these include using inert atmospheres and low-temperature conditions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antipsychotic agents (e.g., brexpiprazole impurities) and kinase inhibitors . Its rigid aromatic structure enhances binding affinity to neuronal receptors, making it valuable in central nervous system drug development .
Material Science
Incorporating 4-chlorobenzo[b]thiophen-3-amine into conjugated polymers improves charge carrier mobility in organic semiconductors. Devices fabricated with these polymers achieve hole mobilities exceeding .
Hazard Category | Precautionary Measures | Source |
---|---|---|
Acute Toxicity (Oral) | Avoid ingestion; use PPE | |
Skin Irritation | Wear nitrile gloves | |
Environmental Hazard | Prevent release into waterways |
Comparative Analysis with Structural Analogues
The positional isomerism and halogen choice significantly modulate electronic effects and bioactivity, underscoring the uniqueness of 4-chlorobenzo[b]thiophen-3-amine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume